molecular formula C11H13NO3 B2805626 Methyl 2-(dimethylamino)-5-formylbenzoate CAS No. 666857-71-2

Methyl 2-(dimethylamino)-5-formylbenzoate

Cat. No.: B2805626
CAS No.: 666857-71-2
M. Wt: 207.229
InChI Key: SWDNYMOZHXCCGW-UHFFFAOYSA-N
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Description

Methyl 2-(dimethylamino)-5-formylbenzoate is an organic compound with a complex structure that includes a dimethylamino group and a formyl group attached to a benzoate ester

Scientific Research Applications

Methyl 2-(dimethylamino)-5-formylbenzoate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dimethylamino)-5-formylbenzoate typically involves the reaction of 2-(dimethylamino)benzoic acid with methanol in the presence of a catalyst, such as sulfuric acid, to form the ester. The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the ester with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dimethylamino)-5-formylbenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Oxidation: Methyl 2-(dimethylamino)-5-carboxybenzoate.

    Reduction: Methyl 2-(dimethylamino)-5-hydroxymethylbenzoate.

    Substitution: Products vary based on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 2-(dimethylamino)-5-formylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s ability to cross cell membranes, while the formyl group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(dimethylamino)benzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.

    Methyl 2-(dimethylamino)-5-methylbenzoate: Contains a methyl group instead of a formyl group, altering its chemical properties and reactivity.

    Methyl 2-(dimethylamino)-5-nitrobenzoate: Contains a nitro group, which significantly changes its electronic properties and reactivity.

Uniqueness

Methyl 2-(dimethylamino)-5-formylbenzoate is unique due to the presence of both the dimethylamino and formyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research .

Properties

IUPAC Name

methyl 2-(dimethylamino)-5-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12(2)10-5-4-8(7-13)6-9(10)11(14)15-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDNYMOZHXCCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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